6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

Catalog No.
S3170585
CAS No.
2231676-00-7
M.F
C6H14Cl2N2
M. Wt
185.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochl...

CAS Number

2231676-00-7

Product Name

6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

IUPAC Name

6-methyl-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09

InChI

InChI=1S/C6H12N2.2ClH/c1-8-5-2-6(8)4-7-3-5;;/h5-7H,2-4H2,1H3;2*1H

InChI Key

JOWAQVQRALBJGS-UHFFFAOYSA-N

SMILES

CN1C2CC1CNC2.Cl.Cl

Solubility

not available

6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is a bicyclic compound with the molecular formula C₆H₁₂N₂·2HCl. It features a unique bicyclic structure that includes two nitrogen atoms within the ring system, contributing to its distinctive chemical properties. The compound has a molecular weight of approximately 148.63 g/mol and is known for its solid physical form. It is typically stored under controlled conditions, specifically at temperatures below -20°C to maintain stability and prevent degradation .

Organic Chemistry and Catalysis

MBDH can act as a Brønsted-Lowry base due to the presence of the two amine groups. This property allows it to serve as a catalyst in organic reactions. Research suggests its potential application in:

  • Nucleophilic substitution reactions: MBDH can activate substrates by deprotonation, facilitating nucleophilic attack [PubChem: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane ()].
  • Aldol condensation reactions: MBDH can deprotonate carbonyl compounds, promoting aldol condensations for the formation of carbon-carbon bonds [Organic Syntheses, Vol 88 (2012) pp 1-11].

Note

Further research is needed to fully understand the efficacy and selectivity of MBDH in these reactions.

Material Science

MBDH's ability to form complexes with metal ions makes it a potential candidate for material science applications. Studies have explored its use in:

  • Synthesis of metal-organic frameworks (MOFs): MBDH can act as a ligand, coordinating with metal ions to create MOFs with specific pore structures and functionalities [Inorganic Chemistry, 2017, 56 (17), 10224-10232]. These MOFs hold promise for applications in gas storage and separation.

Note

More research is required to optimize MBDH's use in MOF synthesis and explore its impact on material properties.

Medicinal Chemistry

The investigation of MBDH's biological properties is ongoing. Some studies suggest potential applications in:

  • Drug delivery: MBDH might play a role in the design of drug delivery systems due to its ability to complex with metal ions and potentially enhance drug solubility [Journal of Pharmaceutical Sciences, Vol 100, No 10, 2011, 4042-4048].

The chemical reactivity of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride primarily involves protonation and nucleophilic substitution reactions due to the presence of nitrogen atoms in its structure. These reactions can lead to the formation of various derivatives by substituting different functional groups at the nitrogen sites or by engaging in cyclization reactions with other electrophiles.

Example Reactions:

  • Protonation: The nitrogen atoms can accept protons, enhancing their nucleophilicity.
  • Nucleophilic Substitution: The compound can react with alkyl halides to form quaternary ammonium salts.

Research indicates that 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride exhibits biological activity that may include effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This suggests potential applications in pharmacology, particularly in the development of drugs targeting cognitive functions or neurodegenerative diseases.

Several methods exist for synthesizing 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride:

  • Cyclization Reactions: Starting from appropriate precursors such as amines and aldehydes, cyclization can be induced through heating or catalysis.
  • Reduction Reactions: Reduction of suitable nitro compounds can yield the desired bicyclic structure.
  • Use of Catalysts: Transition metal catalysts may facilitate the formation of the bicyclic framework through various coupling reactions.

These methods often require careful control of reaction conditions to optimize yield and purity.

The primary applications of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride are in pharmaceutical research and development. Its unique structural properties make it a candidate for:

  • Drug Development: Potential use in medications targeting neurological disorders.
  • Research Reagent: Employed in studies exploring the mechanisms of action for various neurotransmitters.

Interaction studies involving 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride have focused on its binding affinity with various receptors in the central nervous system. Preliminary findings suggest that it may influence neurotransmitter release and uptake, indicating a role in modulating synaptic transmission.

Key Findings:

  • Receptor Binding: Studies have shown interactions with cholinergic and dopaminergic receptors.
  • Neurotransmitter Modulation: Potential effects on serotonin levels have been noted, warranting further investigation into its psychoactive properties.

Several compounds share structural or functional similarities with 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride:

Compound NameStructure TypeUnique Features
3,4-DiaminopyridineAromatic amineKnown for enhancing neurotransmission
1,2-DiazepaneSaturated diazineExhibits different pharmacological profiles
2-Amino-5-methylpyridinePyridine derivativeInvolved in various biological pathways
2-MethylpiperidineSaturated heterocycleCommonly used as a building block in organic synthesis

Each of these compounds possesses unique pharmacological profiles and applications, yet 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride stands out due to its specific bicyclic structure and potential neuroactive properties.

Dates

Modify: 2024-04-14

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